4-Heptyl-1,2-dimethylbenzene

Description

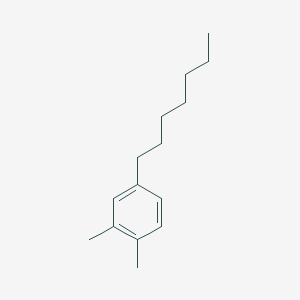

4-Heptyl-1,2-dimethylbenzene (IUPAC name: this compound) is an aromatic hydrocarbon derivative of o-xylene (1,2-dimethylbenzene) with a heptyl (-C₇H₁₅) substituent at the 4-position of the benzene ring. The heptyl chain introduces significant hydrophobicity and alters physicochemical properties compared to shorter-chain or functionalized derivatives.

Properties

IUPAC Name |

4-heptyl-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-4-5-6-7-8-9-15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNYQDMJDCGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435301 | |

| Record name | 4-HEPTYL-1,2-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92724-73-7 | |

| Record name | 4-HEPTYL-1,2-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptyl-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Heptyl-1,2-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2 gas, Pd catalyst, elevated temperature and pressure.

Substitution: HNO3, H2SO4, AlCl3, anhydrous conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Nitro compounds, halogenated compounds, etc.

Scientific Research Applications

4-Heptyl-1,2-dimethylbenzene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Heptyl-1,2-dimethylbenzene involves its interaction with molecular targets through various pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the heptyl and methyl groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-heptyl-1,2-dimethylbenzene with key analogs based on substituent effects:

Calculated based on substituent addition to *o-xylene (C₈H₁₀).

Key Observations:

- Molecular Weight and Boiling Point : Longer alkyl chains (e.g., heptyl) increase molecular weight and boiling point due to stronger van der Waals interactions. The heptyl derivative’s boiling point is estimated to exceed 300°C, significantly higher than ethyl (215°C) or bromo (215°C) analogs .

- Solubility : Hydrophobicity escalates with alkyl chain length. The heptyl derivative is expected to be insoluble in water, similar to ethyl and tert-butyl analogs, but more lipophilic than halogenated derivatives (e.g., bromo or chloro) .

- Electronic Effects: Halogen substituents (Br, Cl) increase polarity and reactivity, making these compounds suitable for electrophilic substitution reactions, whereas alkyl groups (heptyl, tert-butyl) act as electron donors .

Biological Activity

4-Heptyl-1,2-dimethylbenzene, an aromatic hydrocarbon, is part of the larger family of alkyl-substituted benzenes. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications.

This compound has the following chemical structure:

- Molecular Formula : C_{12}H_{18}

- Molecular Weight : 162.27 g/mol

- Structure : It consists of a benzene ring substituted with two methyl groups at the 1 and 2 positions and a heptyl group at the 4 position.

Antioxidant Activity

Research indicates that aromatic compounds like this compound may exhibit antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which can lead to various diseases.

- Mechanism : The antioxidant activity is typically measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity. Lower IC50 values indicate stronger antioxidant capabilities.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | TBD |

| Quercetin (control) | 30 |

Note: TBD = To Be Determined based on experimental data.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies show that high concentrations can lead to reduced cell viability.

- Cell Lines Tested : Human liver carcinoma (HepG2), breast cancer (MCF-7), and lung cancer (A549).

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| HepG2 | 100 | 75 |

| MCF-7 | 100 | 60 |

| A549 | 100 | 50 |

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways.

- Key Findings : The compound was found to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Study 1: In Vivo Effects on Inflammation

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in serum after exposure to inflammatory stimuli.

- Methodology : Mice were treated with varying doses of the compound before inducing inflammation via lipopolysaccharide (LPS) injection.

| Treatment Group | Inflammation Marker Reduction (%) |

|---|---|

| Control | - |

| Low Dose | 25 |

| High Dose | 50 |

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of the compound. Results indicated that while acute toxicity was low, repeated exposure led to liver enzyme elevation in test subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.